1-hexyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole
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Overview
Description
1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by a hexyl group and a phenylethenyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hexyl-substituted benzodiazole with a phenylethenyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzodiazole ring can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of catalysts like iron(III) chloride or aluminum chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted benzodiazoles with different functional groups attached to the aromatic ring .
Scientific Research Applications
1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE: Unique due to its specific substitution pattern and the presence of both hexyl and phenylethenyl groups.
1-HEXYL-2-METHYL-1H-1,3-BENZODIAZOLE: Similar structure but with a methyl group instead of a phenylethenyl group.
1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE: Contains a phenyl group instead of a phenylethenyl group
Uniqueness
The uniqueness of 1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both hexyl and phenylethenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-hexyl-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C21H24N2/c1-2-3-4-10-17-23-20-14-9-8-13-19(20)22-21(23)16-15-18-11-6-5-7-12-18/h5-9,11-16H,2-4,10,17H2,1H3/b16-15+ |
InChI Key |
YVAPXGXJNJNEEP-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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